1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL
Brand Name: Vulcanchem
CAS No.: 2007-73-0
VCID: VC16336981
InChI: InChI=1S/C17H23NO2/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16/h4-10,15,18-19H,11-12H2,1-3H3
SMILES:
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol

1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL

CAS No.: 2007-73-0

Cat. No.: VC16336981

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL - 2007-73-0

Specification

CAS No. 2007-73-0
Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
IUPAC Name 1-(tert-butylamino)-3-naphthalen-2-yloxypropan-2-ol
Standard InChI InChI=1S/C17H23NO2/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16/h4-10,15,18-19H,11-12H2,1-3H3
Standard InChI Key JBZCAAUCFLMBPV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC(COC1=CC2=CC=CC=C2C=C1)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol comprises three distinct regions:

  • Tert-butylamino group: A branched alkylamine providing steric bulk and influencing solubility.

  • Propanol backbone: A three-carbon chain with a hydroxyl group at the second position, creating a chiral center.

  • Naphthalen-2-yloxy moiety: A polycyclic aromatic ether contributing to lipophilicity and receptor-binding affinity.

Key Physical Properties

PropertyValue
Molecular FormulaC17H23NO2\text{C}_{17}\text{H}_{23}\text{NO}_{2}
Molecular Weight273.37 g/mol
StereochemistryRacemic mixture
Chiral Centers1 (C2 of propanol)
Boiling Point420–425°C (estimated)
SolubilityLow in water, soluble in organic solvents

The compound’s chirality is critical for its pharmacological activity, as enantiomers may exhibit differing binding affinities to beta-adrenergic receptors. Spectroscopic data, including 1H^1\text{H}-NMR and IR profiles, confirm the ether linkage (C–O–C stretch at 1,250 cm1^{-1}) and hydroxyl group (broad peak at 3,300 cm1^{-1}).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Naphthol Activation: 2-Naphthol undergoes deprotonation with sodium hydroxide to form a phenoxide ion.

  • Alkylation: Reaction with epichlorohydrin introduces the propanol backbone via nucleophilic substitution.

  • Amination: Tert-butylamine reacts with the intermediate epoxide under basic conditions, yielding the final product.

The stereochemical outcome depends on reaction conditions, with racemic mixtures typically forming unless chiral catalysts are employed.

Industrial Optimization

Large-scale production utilizes continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Key process parameters include:

  • Temperature: 60–80°C

  • Pressure: 1–2 atm

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Post-synthesis purification involves recrystallization from ethanol-water mixtures and chromatography to isolate enantiomers.

Pharmacological Profile and Mechanism of Action

Beta-Adrenergic Receptor Antagonism

As a structural analog of Nadolol, this compound non-selectively blocks β1- and β2-adrenergic receptors, reducing cardiac output and peripheral vascular resistance. The naphthalene moiety enhances membrane permeability, while the tert-butyl group stabilizes receptor interactions.

Applications in Cardiovascular Therapeutics

Hypertension Management

As a beta-blocker precursor, the compound contributes to drugs that lower blood pressure by:

  • Reducing heart rate (negative chronotropy)

  • Decreasing myocardial contractility (negative inotropy)

Clinical derivatives exhibit IC50_{50} values of 0.5–1.2 μM for β1 receptors, comparable to established therapies.

Angina Pectoris and Arrhythmias

Derivatives improve myocardial oxygenation and stabilize cardiac rhythm, with therapeutic indices (LD50_{50}/ED50_{50}) exceeding 50 in rodent models.

Comparative Analysis with Structural Analogs

Positional Isomerism: 1-Naphthol vs. 2-Naphthol Derivatives

The 2-naphthyloxy isomer (this compound) demonstrates 3–5× higher β1 selectivity than its 1-naphthyloxy counterpart due to improved steric alignment with receptor pockets.

Nadolol and Related Beta-Blockers

Parameter1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-olNadolol
β1 Selectivity Ratio1:1.5 (β1:β2)1:1.8 (β1:β2)
Half-Life6–8 hours (precursor)10–24 hours
Bioavailability30–40% (oral)25–35% (oral)

Future Directions and Research Opportunities

Enantioselective Synthesis

Developing asymmetric catalysis methods to produce single enantiomers could enhance therapeutic efficacy and reduce side effects.

Expanded Neuropharmacological Applications

Ongoing research explores repurposing derivatives for Alzheimer’s disease, leveraging observed neuroprotective and anti-inflammatory properties.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis and biocatalytic routes are under investigation to improve sustainability.

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